2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone
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Overview
Description
2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone: is a chemical compound with the following structural formula:
C16H11Br2O2
It consists of two bromophenyl groups attached to an ethanone (ketone) backbone. The compound is also known by other names, such as 2-(4-Bromophenoxy)acetophenone .
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-bromophenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The reaction proceeds through an acylation process, resulting in the formation of 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanone.
Industrial Production: Industrial production methods may vary, but the synthetic route described above can be scaled up for larger-scale production. Optimization of reaction conditions, purification steps, and yield improvement are essential for industrial applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The ketone group in the compound can undergo oxidation reactions.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups.
Bromobenzoyl chloride: Used for acylation.
Base (e.g., pyridine): Facilitates the acylation reaction.
Reducing agents (e.g., NaBH₄): For ketone reduction.
Major Products: The major products depend on the specific reaction conditions. For example:
Reduction: 2-(4-Bromophenoxy)-1-(4-bromophenyl)ethanol.
Substitution: Various derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug candidate due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. the compound’s bromophenyl groups may interact with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10Br2O2 |
---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C14H10Br2O2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 |
InChI Key |
CHGZWKJDLVGWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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